Cas no 2680678-72-0 (2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid)

2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-28286573
- 2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid
- 2680678-72-0
- 2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid
-
- インチ: 1S/C13H14FNO5/c1-3-6-19-13(18)15-9-4-5-11(10(14)7-9)20-8(2)12(16)17/h3-5,7-8H,1,6H2,2H3,(H,15,18)(H,16,17)
- InChIKey: QXTYWQOCBIDKPP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OC(C(=O)O)C)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 283.08560071g/mol
- どういたいしつりょう: 283.08560071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286573-0.05g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 0.05g |
$839.0 | 2023-09-08 | ||
Enamine | EN300-28286573-2.5g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 2.5g |
$1959.0 | 2023-09-08 | ||
Enamine | EN300-28286573-1.0g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 1g |
$1100.0 | 2023-05-25 | ||
Enamine | EN300-28286573-10.0g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 10g |
$4729.0 | 2023-05-25 | ||
Enamine | EN300-28286573-5.0g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 5g |
$3189.0 | 2023-05-25 | ||
Enamine | EN300-28286573-0.1g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 0.1g |
$879.0 | 2023-09-08 | ||
Enamine | EN300-28286573-0.25g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 0.25g |
$920.0 | 2023-09-08 | ||
Enamine | EN300-28286573-1g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 1g |
$999.0 | 2023-09-08 | ||
Enamine | EN300-28286573-10g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 10g |
$4299.0 | 2023-09-08 | ||
Enamine | EN300-28286573-5g |
2-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenoxy)propanoic acid |
2680678-72-0 | 5g |
$2900.0 | 2023-09-08 |
2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acidに関する追加情報
Introduction to 2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic Acid (CAS No. 2680678-72-0)
2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid, identified by its CAS number 2680678-72-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly the presence of a fluoro substituent and an amino group, contribute to its unique chemical properties and potential therapeutic applications.
The< strong>fluoro atom in the molecule's structure is strategically positioned at the 2-position of the phenyl ring, which is known to enhance the metabolic stability and binding affinity of drug candidates. This modification is particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. The< strong>amino group, on the other hand, serves as a versatile functional handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.
The< strong>prop-2-en-1-yloxycarbonylamino moiety is another key structural feature that contributes to the compound's complexity and functionality. This group introduces both a hydrophobic aromatic ring and an amide bond, which are common motifs in biologically active molecules. The amide bond, in particular, is known to enhance the solubility and bioavailability of drug candidates, making it an attractive feature for pharmaceutical applications.
In recent years, there has been growing interest in the development of novel therapeutic agents that target inflammatory and immunological pathways. 2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid has been investigated for its potential role in modulating these pathways due to its ability to interact with various biological targets. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central players in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.
The< strong>fluoro substituent in the molecule's structure not only enhances metabolic stability but also influences the electronic properties of the aromatic ring. This can lead to improved binding affinity to biological targets by optimizing hydrogen bonding interactions and hydrophobic effects. The< strong>amino group further contributes to these interactions by forming hydrogen bonds with polar residues in protein active sites. These structural features make 2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid a promising candidate for further development as a therapeutic agent.
The synthesis of 2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the< strong>fluoro substituent typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the< strong>prop-2-en-1-yloxycarbonylamino moiety necessitates careful control over reaction conditions to avoid unwanted side products.
In conclusion, 2-(2-fluoro-4-{(prop-2-en-1-yloxy)carbonylamino}phenoxy)propanoic acid (CAS No. 2680678-72-0) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups, including a< strong>fluoro substituent and an< strong>amino group, makes it an attractive candidate for further development as a therapeutic agent targeting inflammatory and immunological pathways. Ongoing research into this compound promises to yield valuable insights into its pharmacological properties and potential clinical applications.
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